![molecular formula C19H18F3NO3 B4933061 4-(allyloxy)-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933061.png)
4-(allyloxy)-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-(allyloxy)-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as AETB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. AETB belongs to the class of benzamide derivatives, and its unique chemical structure makes it an attractive candidate for further investigation.
Mechanism of Action
The exact mechanism of action of AETB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. AETB has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that AETB can reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. AETB has also been shown to have analgesic effects, possibly by modulating the activity of certain receptors involved in pain perception. In addition, AETB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using AETB in lab experiments is its potential to target multiple pathways involved in inflammation and cancer growth. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to optimize dosing and potential side effects.
Future Directions
There are several potential future directions for research on AETB. One area of interest is the development of more potent and selective AETB analogs that could be used in the treatment of specific diseases. Another area of interest is the investigation of AETB's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of AETB and to optimize dosing and potential side effects.
Synthesis Methods
The synthesis of AETB involves multiple steps, including the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with 3-(trifluoromethyl)aniline to produce 4-(3-(trifluoromethyl)phenyl)benzoic acid. This intermediate is then reacted with allyl alcohol and sodium hydride to form the final product, AETB.
Scientific Research Applications
AETB has been shown to have potential pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. Studies have also suggested that AETB may have neuroprotective properties and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-ethoxy-4-prop-2-enoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-3-10-26-16-9-8-13(11-17(16)25-4-2)18(24)23-15-7-5-6-14(12-15)19(20,21)22/h3,5-9,11-12H,1,4,10H2,2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIZQPVHLWPANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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